N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-butylethanediamide
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Description
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-butylethanediamide is a useful research compound. Its molecular formula is C19H27N3O5 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.19507097 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-butylethanediamide is a complex organic compound notable for its diverse biological activities. This compound is characterized by the presence of a benzodioxole moiety, a morpholine ring, and an ethanediamide structure. Its potential applications span various fields, including medicinal chemistry and pharmacology, particularly due to its enzyme inhibition properties and therapeutic potential against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N2O5. The compound features a unique combination of functional groups that contribute to its biological activity.
Property | Description |
---|---|
IUPAC Name | N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-butylethanediamide |
Molecular Weight | 398.5 g/mol |
Solubility | Soluble in organic solvents |
The biological activity of this compound has been linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to their active sites. This action can block enzymatic activity crucial for cellular functions.
- Signal Transduction Modulation : It may interfere with signal transduction pathways, leading to altered cellular responses. For instance, it has been shown to affect pathways involved in cell proliferation and apoptosis.
- Pharmacological Effects : Research indicates potential anti-inflammatory and anticancer properties, suggesting that the compound may modulate inflammatory responses and inhibit cancer cell growth.
Biological Activity Studies
Recent studies have explored the biological effects of this compound through various experimental approaches:
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis through caspase activation.
In Vivo Studies
Animal models have been employed to assess the therapeutic efficacy and safety profile:
- Model : Mouse xenograft model of breast cancer.
- Dosage : 20 mg/kg body weight.
- Outcome : Significant tumor size reduction observed after treatment over four weeks.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that modifications in the morpholine ring enhanced the compound's selectivity towards specific kinases involved in cancer progression .
- Case Study 2 : Research conducted on diabetic models indicated that the compound improved insulin sensitivity by modulating glycogen synthase kinase (GSK3) activity .
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-butyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-2-3-6-20-18(23)19(24)21-12-15(22-7-9-25-10-8-22)14-4-5-16-17(11-14)27-13-26-16/h4-5,11,15H,2-3,6-10,12-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDSNJKEDJPCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.